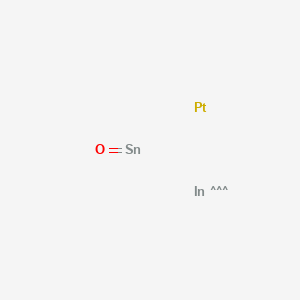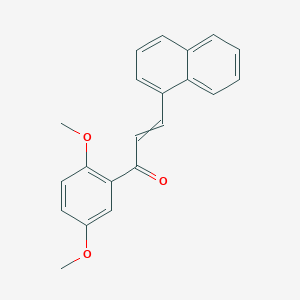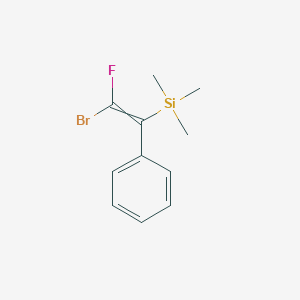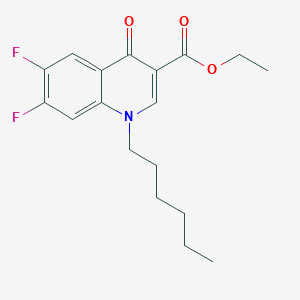
Eicosanyl-dimethyl-benzylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosanyl-dimethyl-benzylammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is a cationic surfactant, which means it carries a positive charge, making it effective in disrupting microbial cell membranes. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and industrial cleaning, due to its ability to act as a biocide and a phase transfer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eicosanyl-dimethyl-benzylammonium chloride typically involves the reaction of eicosanol with dimethylamine to form eicosyldimethylamine. This intermediate is then reacted with benzyl chloride to produce the final quaternary ammonium compound. The reaction conditions usually involve heating the reactants in the presence of a solvent such as ethanol or acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and heating to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Eicosanyl-dimethyl-benzylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed.
Major Products Formed:
Oxidation: Eicosanyl-dimethyl-benzylammonium oxide.
Reduction: Eicosanyl-dimethyl-benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Eicosanyl-dimethyl-benzylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological studies.
Medicine: Utilized in the formulation of antiseptics and disinfectants.
Industry: Employed in the production of detergents, fabric softeners, and other cleaning agents
Mechanism of Action
The primary mechanism of action of eicosanyl-dimethyl-benzylammonium chloride involves disrupting the lipid bilayer of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with various cellular processes by binding to proteins and enzymes, inhibiting their function .
Comparison with Similar Compounds
- Benzalkonium chloride
- Dimethyldioctadecyl-ammonium bromide
- Cetyltrimethylammonium chloride
Comparison: Eicosanyl-dimethyl-benzylammonium chloride is unique due to its longer alkyl chain (eicosanyl group), which enhances its surfactant properties and antimicrobial efficacy compared to shorter-chain quaternary ammonium compounds like benzalkonium chloride. Additionally, its specific molecular structure allows for better phase transfer catalysis in organic reactions .
Properties
CAS No. |
37557-89-4 |
|---|---|
Molecular Formula |
C29H54ClN |
Molecular Weight |
452.2 g/mol |
IUPAC Name |
benzyl-icosyl-dimethylazanium;chloride |
InChI |
InChI=1S/C29H54N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(2,3)28-29-25-22-21-23-26-29;/h21-23,25-26H,4-20,24,27-28H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XBHPFRCEQRQWBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)

![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)

![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)




![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)
![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)

